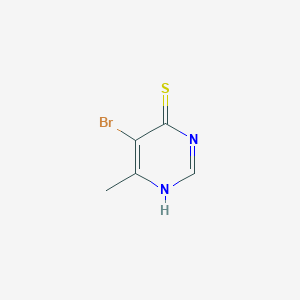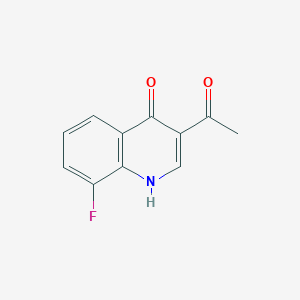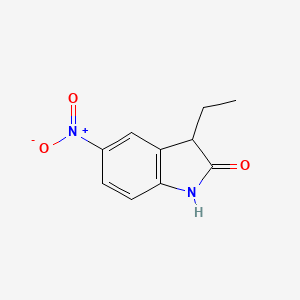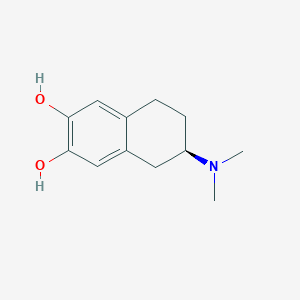
5-Bromo-6-methylpyrimidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methylpyrimidine-4-thiol is a heterocyclic compound with the molecular formula C5H5BrN2S It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a thiol group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Bromo-6-methylpyrimidine-4-thiol involves the reaction of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). This reaction leads to a one-pot, simultaneous nitrodebromination and methyl bromonitration, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-methylpyrimidine-4-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Major Products Formed
Substitution: Formation of 5-methoxy-6-methylpyrimidine-4-thiol.
Oxidation: Formation of 5-bromo-6-methylpyrimidine-4-sulfonic acid.
Reduction: Formation of 5-bromo-6-methylpyrimidine-4-amine.
Aplicaciones Científicas De Investigación
5-Bromo-6-methylpyrimidine-4-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe in biochemical assays.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-methylpyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom and methyl group contribute to the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2,4-dimethylpyrimidine
- 6-Methyl-2-thiouracil
- 5-Bromo-4-chloropyrimidine
Uniqueness
5-Bromo-6-methylpyrimidine-4-thiol is unique due to the presence of both a bromine atom and a thiol group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
1209997-06-7 |
|---|---|
Fórmula molecular |
C5H5BrN2S |
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
5-bromo-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H5BrN2S/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) |
Clave InChI |
QAGKWWQLIORJFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=S)N=CN1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)









![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)


